molecular formula C8H17NO5S2 B12524858 N-(3-Sulfopropyl)-D-methionine CAS No. 819864-28-3

N-(3-Sulfopropyl)-D-methionine

Cat. No.: B12524858
CAS No.: 819864-28-3
M. Wt: 271.4 g/mol
InChI Key: HZLYPYGOLGOPPV-SSDOTTSWSA-N
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Description

N-(3-Sulfopropyl)-D-methionine: is a zwitterionic compound that belongs to the class of sulfobetaines. It is characterized by the presence of both positive and negative charges within the same molecule, which imparts unique properties such as high solubility in water and biocompatibility. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its versatile applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-methionine typically involves the reaction of D-methionine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under controlled conditions to ensure high yield and purity. The process involves the nucleophilic attack of the amino group of D-methionine on the sultone ring, leading to the formation of the sulfopropyl group attached to the nitrogen atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-D-methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Sulfopropyl)-D-methionine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-D-methionine involves its interaction with various molecular targets. The sulfopropyl group imparts a high degree of solubility and biocompatibility, allowing the compound to interact with proteins and other biomolecules. The zwitterionic nature of the compound helps in stabilizing proteins and preventing aggregation. The specific pathways and molecular targets depend on the application and the biological system in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-(3-Sulfopropyl)-D-methionine is unique due to its specific combination of the methionine moiety and the sulfopropyl group, which imparts distinct chemical and biological properties. Its high solubility, biocompatibility, and ability to stabilize proteins make it particularly valuable in biomedical and industrial applications .

Properties

CAS No.

819864-28-3

Molecular Formula

C8H17NO5S2

Molecular Weight

271.4 g/mol

IUPAC Name

(2R)-4-methylsulfanyl-2-(3-sulfopropylamino)butanoic acid

InChI

InChI=1S/C8H17NO5S2/c1-15-5-3-7(8(10)11)9-4-2-6-16(12,13)14/h7,9H,2-6H2,1H3,(H,10,11)(H,12,13,14)/t7-/m1/s1

InChI Key

HZLYPYGOLGOPPV-SSDOTTSWSA-N

Isomeric SMILES

CSCC[C@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CSCCC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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